KT-90
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Overview
Description
KT-90 is a complex organic compound belonging to the morphinan class of chemicals. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as acetylthio, cyclopropylmethyl, and epoxymorphinan. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KT-90 typically involves multiple steps, starting from simpler precursor molecules. The process often includes:
Formation of the Morphinan Core: This step involves the construction of the morphinan skeleton through a series of cyclization reactions.
Introduction of Functional Groups: The acetylthio and cyclopropylmethyl groups are introduced through nucleophilic substitution reactions.
Epoxidation: The formation of the epoxide ring is achieved through an oxidation reaction, often using peracids as oxidizing agents.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the acetylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the epoxide ring, converting it into a diol.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation of the acetylthio group.
Diols: From reduction of the epoxide ring.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, the compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand the binding affinities and specificities of different biological targets.
Medicine
Medically, KT-90 is investigated for its potential analgesic and anti-inflammatory properties. It is also explored for its role in modulating neurotransmitter systems, making it a candidate for the treatment of neurological disorders.
Industry
In the industrial sector, the compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as opioid receptors in the central nervous system. By binding to these receptors, it modulates the release of neurotransmitters, leading to analgesic and anti-inflammatory effects. The pathways involved include the inhibition of adenylate cyclase activity and the modulation of ion channel conductance.
Comparison with Similar Compounds
Similar Compounds
Morphine: A well-known analgesic with a similar morphinan core but lacking the acetylthio and cyclopropylmethyl groups.
Codeine: Another morphinan derivative with analgesic properties, differing in the functional groups attached to the core structure.
Oxycodone: A semi-synthetic opioid with structural similarities but different substituents.
Uniqueness
The uniqueness of KT-90 lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetylthio group, in particular, enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
129200-07-3 |
---|---|
Molecular Formula |
C24H27NO4S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
[(4R,4aR,7R,7aR,12bS)-7-acetylsulfanyl-3-(cyclopropylmethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate |
InChI |
InChI=1S/C24H27NO4S/c1-13(26)28-19-7-5-16-11-18-17-6-8-20(30-14(2)27)23-24(17,21(16)22(19)29-23)9-10-25(18)12-15-3-4-15/h5-8,15,17-18,20,23H,3-4,9-12H2,1-2H3/t17-,18+,20+,23-,24-/m0/s1 |
InChI Key |
CGBBASLLYGTYNG-KEESSRIGSA-N |
Isomeric SMILES |
CC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4CC6CC6)[C@@H](O2)[C@@H](C=C5)SC(=O)C)C=C1 |
SMILES |
CC(=O)OC1=C2C3=C(CC4C5C3(CCN4CC6CC6)C(O2)C(C=C5)SC(=O)C)C=C1 |
Canonical SMILES |
CC(=O)OC1=C2C3=C(CC4C5C3(CCN4CC6CC6)C(O2)C(C=C5)SC(=O)C)C=C1 |
Synonyms |
KT 90 KT-90 |
Origin of Product |
United States |
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